molecular formula C12H9N3O4S B015701 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline CAS No. 118876-57-6

2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline

Cat. No. B015701
M. Wt: 291.28 g/mol
InChI Key: WMMJNDRCLVWVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline” is a selective non-N-methyl-D-aspartate excitatory amino acid receptor antagonist . It has been found to be a potent and selective ligand for quisqualate and kainate receptors . Furthermore, it is a selective antagonist of non-NMDA responses in the rat neocortex, and of AMPA and kainate evoked neurotoxicity in cultured neurons .


Physical And Chemical Properties Analysis

“2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline” is a solid substance . It is soluble in DMF and DMSO, but insoluble in water . Its melting point is greater than 300°C .

properties

IUPAC Name

2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S/c13-20(18,19)9-3-1-2-7-6(9)4-5-8-10(7)15-12(17)11(16)14-8/h1-5H,(H,14,16)(H,15,17)(H2,13,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMJNDRCLVWVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152255
Record name 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline

CAS RN

118876-57-6
Record name 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118876576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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